molecular formula C84H66Cl4N4O34 B12394433 Calcium Green BAPTA-2 AM

Calcium Green BAPTA-2 AM

Cat. No.: B12394433
M. Wt: 1817.2 g/mol
InChI Key: RGPPEFZGTIEWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Green BAPTA-2 AM is a fluorescent calcium indicator used extensively in biological and chemical research. It is a cell-permeant acetoxymethyl ester form of Calcium Green BAPTA-2, which allows it to easily enter cells and bind to calcium ions. Upon binding to calcium, the compound exhibits an increase in fluorescence, making it a valuable tool for measuring intracellular calcium levels and studying calcium signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium Green BAPTA-2 AM involves the esterification of Calcium Green BAPTA-2 with acetoxymethyl groups. This process typically requires the use of organic solvents and reagents such as dimethylformamide (DMF) and acetoxymethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification equipment .

Chemical Reactions Analysis

Types of Reactions

Calcium Green BAPTA-2 AM primarily undergoes hydrolysis and binding reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active Calcium Green BAPTA-2. This active form then binds to calcium ions, resulting in a fluorescence change .

Common Reagents and Conditions

    Hydrolysis: Intracellular esterases

    Binding: Calcium ions in the cellular environment

Major Products Formed

The major product formed from the hydrolysis of this compound is Calcium Green BAPTA-2, which then binds to calcium ions to form a fluorescent complex .

Scientific Research Applications

Calcium Green BAPTA-2 AM is widely used in various fields of scientific research:

Mechanism of Action

Calcium Green BAPTA-2 AM exerts its effects through a two-step mechanism:

    Cellular Entry and Hydrolysis: The compound enters cells in its acetoxymethyl ester form and is hydrolyzed by intracellular esterases to release the active Calcium Green BAPTA-2.

    Calcium Binding and Fluorescence: The active form binds to calcium ions, resulting in an increase in fluorescence intensity. .

Comparison with Similar Compounds

Calcium Green BAPTA-2 AM is unique due to its high sensitivity and specificity for calcium ions. Similar compounds include:

This compound stands out for its ability to provide reliable and accurate measurements of intracellular calcium levels, making it a valuable tool in various research applications.

Properties

Molecular Formula

C84H66Cl4N4O34

Molecular Weight

1817.2 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate

InChI

InChI=1S/C84H66Cl4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106)

InChI Key

RGPPEFZGTIEWSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)Cl)OC(=O)C)OC(=O)C)Cl)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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